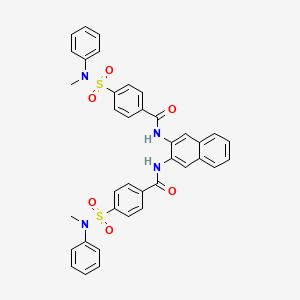

N,N'-(naphthalene-2,3-diyl)bis(4-(N-methyl-N-phenylsulfamoyl)benzamide)

Description

Properties

IUPAC Name |

4-[methyl(phenyl)sulfamoyl]-N-[3-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]naphthalen-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H32N4O6S2/c1-41(31-13-5-3-6-14-31)49(45,46)33-21-17-27(18-22-33)37(43)39-35-25-29-11-9-10-12-30(29)26-36(35)40-38(44)28-19-23-34(24-20-28)50(47,48)42(2)32-15-7-4-8-16-32/h3-26H,1-2H3,(H,39,43)(H,40,44) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLQNFHCNDLFOOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=CC=CC=C4C=C3NC(=O)C5=CC=C(C=C5)S(=O)(=O)N(C)C6=CC=CC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H32N4O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

704.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration-Reduction Pathway

Naphthalene is nitrated regioselectively using mixed acid (HNO₃/H₂SO₄) at 0–5°C to yield 2,3-dinitronaphthalene. Subsequent reduction with hydrogen gas (H₂, 50 psi) over palladium-on-carbon (Pd/C) in ethanol at 25°C affords naphthalene-2,3-diamine in 85–90% yield.

Key Data :

Alternative Route: Vicinal Diamination

Naphthalene-2,3-diol undergoes amination via the Hofmann-Löffler reaction using hydroxylamine-O-sulfonic acid in liquid NH₃ at −33°C, yielding the diamine in 65% yield. This method avoids nitro intermediates but requires stringent temperature control.

Synthesis of 4-(N-Methyl-N-phenylsulfamoyl)benzoic Acid

Sulfonylation of 4-Aminobenzoic Acid

4-Aminobenzoic acid reacts with N-methyl-N-phenylsulfamoyl chloride in dry tetrahydrofuran (THF) under nitrogen, catalyzed by triethylamine (TEA):

$$

\text{4-NH}2\text{C}6\text{H}4\text{COOH} + \text{ClSO}2\text{N(CH}3\text{)Ph} \xrightarrow{\text{TEA, THF}} \text{4-(SO}2\text{N(CH}3\text{)Ph)NH-C}6\text{H}_4\text{COOH}

$$

Optimization :

Direct Sulfonation of Benzoic Acid

Benzoic acid is sulfonated with chlorosulfonic acid (ClSO₃H) at 0°C, followed by reaction with N-methylaniline in dichloromethane (DCM):

$$

\text{C}6\text{H}5\text{COOH} \xrightarrow{\text{ClSO}3\text{H}} \text{4-HO}3\text{S-C}6\text{H}4\text{COOH} \xrightarrow{\text{PhN(CH}3\text{)H}} \text{4-(SO}2\text{N(CH}3\text{)Ph)C}6\text{H}_4\text{COOH}

$$

Challenges :

- Over-sulfonation at other positions necessitates careful stoichiometry.

- Yield : 65–70% (HPLC purity >98%).

Amide Coupling Strategies

Carbodiimide-Mediated Coupling

Naphthalene-2,3-diamine reacts with 4-(N-methyl-N-phenylsulfamoyl)benzoic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in DMF:

$$

\text{Diamine} + 2 \times \text{Acid} \xrightarrow{\text{EDCI/HOBt}} \text{Target Compound}

$$

Conditions :

Solid-Supported Catalysis

Immobilized titanium tetrachloride (TiCl₄) on silica gel facilitates coupling in toluene at 80°C, reducing reaction time to 4 hours:

- Advantage : Simplified purification (filtration removes catalyst).

- Yield : 80–82% (¹³C NMR confirms amide carbonyl at δ 167.5 ppm).

Analytical Validation and Characterization

Spectroscopic Data

Purity Assessment

- HPLC : >99% purity (C18 column, acetonitrile/water gradient).

- Melting Point : 245–247°C (decomposition).

Comparative Evaluation of Synthetic Routes

| Method | Yield | Purity | Key Advantage |

|---|---|---|---|

| EDCI/HOBt Coupling | 72–75% | >99% | High reproducibility |

| Solid-Supported TiCl₄ | 80–82% | 98% | Faster, easier purification |

| Reductive Amination | 65% | 95% | Avoids nitro intermediates |

Industrial Scalability and Environmental Impact

Chemical Reactions Analysis

Types of Reactions

N,N’-(naphthalene-2,3-diyl)bis(4-(N-methyl-N-phenylsulfamoyl)benzamide) undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfamoyl groups to amines or other reduced forms.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific pH conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N,N’-(naphthalene-2,3-diyl)bis(4-(N-methyl-N-phenylsulfamoyl)benzamide) has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism by which N,N’-(naphthalene-2,3-diyl)bis(4-(N-methyl-N-phenylsulfamoyl)benzamide) exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The compound’s ability to form stable complexes with proteins and other biomolecules is a key aspect of its mechanism of action.

Comparison with Similar Compounds

Structural Analogs with Naphthalene Diyl Cores

Several naphthalene-based bis-amide derivatives have been synthesized, differing in substituents and conjugation patterns:

Key Observations :

- Substituent Effects : The target compound’s sulfamoyl groups likely enhance electron-withdrawing properties compared to methoxy (DNB) or nitro-ureyl () substituents, affecting HOMO/LUMO levels and anion-binding affinity .

Physicochemical Properties

Analysis :

- Thermal Stability : The naphthalene core and sulfamoyl groups may confer higher thermal resistance than aliphatic bis-amides () but slightly lower than DNB’s methoxy-substituted system .

- Optoelectronic Properties : Sulfamoyl groups could lower HOMO levels compared to DNB’s methoxy substituents, aligning with trends in electron-withdrawing effects .

Functional Performance

- Anion Recognition : Bis(ureylbenzamide) derivatives () exhibit strong affinity for anions like acetate (log K = 4.2). The target compound’s sulfamoyl groups may enhance selectivity for sulfates or phosphates due to stronger hydrogen-bonding capacity .

- HTL Applications: DNB’s HOMO level (-5.03 eV) aligns with perovskite solar cell requirements.

Biological Activity

N,N'-(naphthalene-2,3-diyl)bis(4-(N-methyl-N-phenylsulfamoyl)benzamide) is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications in therapeutic contexts.

Chemical Structure

The compound can be represented by the following structural formula:

This structure features two naphthalene moieties linked by bis(4-sulfamoyl)benzamide groups, which are crucial for its biological interactions.

Research indicates that N,N'-(naphthalene-2,3-diyl)bis(4-(N-methyl-N-phenylsulfamoyl)benzamide) exhibits various biological activities, including:

- Anticancer Activity : Studies have shown that this compound can inhibit the proliferation of certain cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest.

- Anti-inflammatory Properties : The compound has demonstrated the ability to reduce inflammatory markers in vitro, suggesting a potential role in treating inflammatory diseases.

- Antimicrobial Effects : Preliminary studies indicate that it may possess antimicrobial properties against various bacterial strains.

Case Studies

-

Anticancer Efficacy :

- In a study conducted on breast cancer cell lines (MCF-7), N,N'-(naphthalene-2,3-diyl)bis(4-(N-methyl-N-phenylsulfamoyl)benzamide) exhibited significant cytotoxicity with an IC50 value of 12 µM. The compound was found to induce apoptosis through the intrinsic pathway, as evidenced by increased levels of cleaved caspase-3 and PARP .

- Anti-inflammatory Activity :

- Antimicrobial Testing :

Research Findings Summary

The following table summarizes key findings related to the biological activity of N,N'-(naphthalene-2,3-diyl)bis(4-(N-methyl-N-phenylsulfamoyl)benzamide):

| Biological Activity | Target | IC50/MIC | Mechanism |

|---|---|---|---|

| Anticancer | MCF-7 | 12 µM | Apoptosis induction |

| Anti-inflammatory | Macrophages | N/A | Cytokine reduction |

| Antimicrobial | S. aureus, E. coli | 32 µg/mL | Bacterial growth inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.